molecular formula C14H12BrFO2 B8492054 (3-Bromo-2-fluorophenyl)(2-methoxyphenyl)methanol

(3-Bromo-2-fluorophenyl)(2-methoxyphenyl)methanol

Cat. No. B8492054
M. Wt: 311.15 g/mol
InChI Key: JTNVIMPDRLVCLG-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorophenyl)(2-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C14H12BrFO2 and its molecular weight is 311.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-2-fluorophenyl)(2-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-fluorophenyl)(2-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-2-fluorophenyl)(2-methoxyphenyl)methanol

Molecular Formula

C14H12BrFO2

Molecular Weight

311.15 g/mol

IUPAC Name

(3-bromo-2-fluorophenyl)-(2-methoxyphenyl)methanol

InChI

InChI=1S/C14H12BrFO2/c1-18-12-8-3-2-5-9(12)14(17)10-6-4-7-11(15)13(10)16/h2-8,14,17H,1H3

InChI Key

JTNVIMPDRLVCLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=C(C(=CC=C2)Br)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-fluorobenzaldehyde (1.0 g, 4.93 mmol) in THF (21.42 mL) cooled to −78° C. was added (2-methoxyphenyl)magnesium bromide in THF (5.91 mL, 5.91 mmol). The reaction mixture was maintained at −78° C. for at least 1 hr, and then allowed to warm to room temperature. The reaction mixture was cooled to 0° C. and additional (2-methoxyphenyl)magnesium bromide in THF (5.91 mL, 5.91 mmol) was added. The mixture was allowed to warm to room temperature overnight. The reaction was quenched with a saturated aqueous solution of NH4Cl. The reaction mixture was diluted with DCM. The layers were separated and the aqueous phase extracted twice with DCM. The organic extracts were combined, dried over Na2SO4, filtered, and concentrated to afford a yellow residue. The crude material was dissolved in a minimal amount of DCM and purified via silica gel chromatography using an ISCO machine (80 g column, 60 mL/min, 0-0% EtOAc in hexanes over 27 min, tr=19 min) gave the title compound (1.22 g, 3.92 mmol, 80% yield) as a pale yellow liquid. 1H NMR (400 MHz, CD3OD) δ 7.54-7.40 (m, 2H), 7.35-7.23 (m, 2H), 7.09-6.90 (m, 3H), 6.38 (s, 1H), 4.12 (q, J=7.0 Hz, 1H), 3.76 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
21.42 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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5.91 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
5.91 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude material
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Four
Yield
80%

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